Nalpha,1-Di-Boc-L-tryptophan
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Overview
Description
Nalpha,1-Di-Boc-L-tryptophan is a compound that features tert-butyloxycarbonyl (Boc) protecting groups. These Boc groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino groups from undesired reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha,1-Di-Boc-L-tryptophan typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under basic conditions, often using a base such as triethylamine. The Boc group is introduced to the amino group through a nucleophilic addition-elimination mechanism .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Nalpha,1-Di-Boc-L-tryptophan undergoes several types of reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
Nalpha,1-Di-Boc-L-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid derivative, it is used in peptide synthesis.
Biology: It serves as a building block for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs.
Industry: Employed in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Nalpha,1-Di-Boc-L-tryptophan primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups during synthesis and can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected compounds: These compounds use the Cbz group for protection, which is stable under acidic and basic conditions but can be removed by catalytic hydrogenation.
Fmoc-protected compounds: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group used in peptide synthesis, which can be removed under basic conditions.
Uniqueness
Nalpha,1-Di-Boc-L-tryptophan is unique due to the stability and ease of removal of the Boc protecting groups. The Boc group is stable under basic conditions and can be easily removed under acidic conditions, making it highly versatile for various synthetic applications .
Properties
Molecular Formula |
C21H28N2O6 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25) |
InChI Key |
FATGZMFSCKUQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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